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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023 Get Quote

An In-depth Technical Guide to 1-Chloroisoquinolin-6-amine

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 1-Chloroisoquinolin-6-amine (CAS No. 347146-33-2). The

document is intended for researchers, scientists, and drug development professionals, offering

detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic

and logical workflows. The isoquinoline scaffold is a key structural motif in numerous

biologically active compounds, and 1-Chloroisoquinolin-6-amine serves as a versatile

intermediate for the synthesis of novel therapeutic agents and functional materials. This guide

consolidates available data to facilitate its use in research and development.

Core Chemical Properties
1-Chloroisoquinolin-6-amine is a substituted heterocyclic aromatic compound. The presence

of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position

makes it a valuable bifunctional building block in synthetic chemistry.

Physicochemical Properties
The fundamental physicochemical properties of 1-Chloroisoquinolin-6-amine are

summarized below for quick reference.
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Property Value Source

CAS Number 347146-33-2 [1]

Molecular Formula C₉H₇ClN₂ [1]

Molecular Weight 178.62 g/mol [1]

Purity ≥97% [1]

Appearance
Light yellow solid (typical for

related compounds)
[2]

Storage Conditions 4°C, protect from light [1]

Computational Data
Computational descriptors provide insight into the molecule's behavior in biological systems

and its potential for further chemical modification.

Property Value Source

SMILES
NC1=CC2=C(C(Cl)=NC=C2)C

=C1
[1]

Topological Polar Surface Area

(TPSA)
38.91 Å² [1]

logP 2.4704 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 0 [1]

Synthesis and Experimental Protocols
While a direct, published synthesis for 1-Chloroisoquinolin-6-amine is not readily available, a

highly plausible and efficient synthetic route can be constructed based on established
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methodologies for analogous isoquinolines. The most logical pathway involves the reduction of

a 1-chloro-6-nitroisoquinoline precursor.

Step 1: Chlorination

Step 2: Reduction

6-Nitroisoquinolin-1(2H)-one

1-Chloro-6-nitroisoquinoline

POCl₃, Heat

1-Chloroisoquinolin-6-amine

SnCl₂·2H₂O, EtOAc, Reflux

Click to download full resolution via product page

Caption: Proposed two-step synthetic pathway for 1-Chloroisoquinolin-6-amine.

Protocol: Synthesis via Reduction of 1-Chloro-6-
nitroisoquinoline
This protocol is adapted from the well-documented synthesis of the isomeric 1-chloro-5-

aminoisoquinoline, which utilizes a standard stannous chloride reduction.[2]

Reaction: 1-chloro-6-nitroisoquinoline + SnCl₂·2H₂O → 1-Chloroisoquinolin-6-amine

Materials:

1-chloro-6-nitroisoquinoline (1.0 eq)

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
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Ethyl acetate (EtOAc), reagent grade

Deionized water

Sodium carbonate (Na₂CO₃), aqueous solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

A mixture of 1-chloro-6-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and

ethyl acetate is prepared in a round-bottom flask.[2]

The flask is equipped with a reflux condenser and the mixture is stirred under a nitrogen

atmosphere.[2]

The reaction mixture is heated to reflux and maintained for approximately 3 hours.[2]

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, the mixture is carefully poured into ice-water.[2]

The aqueous mixture is basified to a pH of ~10.0 with an aqueous sodium carbonate

solution.[2]

The organic phase is separated, and the aqueous phase is extracted multiple times with

ethyl acetate.[2]

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and filtered.[2]

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude

product.[2]

Purification:
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The resulting residue is purified by column chromatography on silica gel to yield the final

product, 1-Chloroisoquinolin-6-amine, as a light yellow solid.[2]

Analysis:

The purified product should be characterized by LC-MS to confirm the molecular weight

(expected M+1 peaks at m/z 179 and 181 due to ³⁵Cl/³⁷Cl isotopes) and by NMR

spectroscopy to confirm the structure.[2]

Reaction Setup
(Reactants + Solvent in Flask)

Reflux under N₂

(3 hours)
Quench

(Pour into ice-water)
Basify

(pH ~10 with Na₂CO₃)
Extract
(EtOAc)

Wash & Dry
(Brine, Na₂SO₄)

Concentrate
(Rotary Evaporation)

Purify
(Silica Gel Chromatography)

Analyze
(LC-MS, NMR)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Potential Applications
The dual functionality of 1-Chloroisoquinolin-6-amine makes it a versatile intermediate for

constructing more complex molecules. Its reactivity is primarily centered on the chloro and

amino groups.

Reactivity Profile
C1-Chloro Group: The chlorine atom at the 1-position of the isoquinoline ring is activated

towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various

functional groups by reacting it with amines, alcohols, thiols, or organometallic reagents.

C6-Amino Group: The aromatic amine at the 6-position can undergo a wide range of

classical reactions. These include acylation to form amides, alkylation, and diazotization

followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. Aromatic

amines are also key functional groups for forming Schiff bases or participating in cross-

coupling reactions like the Buchwald-Hartwig amination.
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Caption: Key reactive sites on the 1-Chloroisoquinolin-6-amine scaffold.

Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous natural products and synthetic drugs. Substituted isoquinolines are known to exhibit

a wide range of biological activities.

Kinase Inhibitors: Many isoquinoline derivatives have been developed as potent inhibitors of

various protein kinases, which are critical targets in cancer therapy.[3] The 6-

aminoisoquinoline core can serve as a key pharmacophore for interacting with the hinge

region of a kinase's ATP-binding pocket.[4] The C1-chloro position provides a vector for

introducing substituents that can target other regions of the enzyme to improve potency and

selectivity.[3]

Anticancer Agents: Beyond kinase inhibition, isoquinoline derivatives have demonstrated

broad cytotoxic activity against various cancer cell lines.[3] The specific substitution pattern

of 1-Chloroisoquinolin-6-amine makes it an attractive starting point for developing novel

anticancer agents.

Other Potential Activities: The broader quinoline and isoquinoline families of compounds

have been investigated for antimicrobial, antiviral, and anti-inflammatory effects, suggesting

that derivatives of 1-Chloroisoquinolin-6-amine could be explored for these applications as

well.[3]

Safety and Handling
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Based on related aromatic amines and chloro-substituted heterocycles, 1-Chloroisoquinolin-
6-amine should be handled with care. It is likely to be an irritant to the skin and eyes and may

be harmful if swallowed.[5][6] Standard laboratory safety precautions, including the use of

personal protective equipment (gloves, safety glasses, lab coat), are required. All handling

should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for trained professionals. All

laboratory work should be conducted with appropriate safety measures and by qualified

individuals. The experimental protocols are based on analogous reactions and may require

optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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